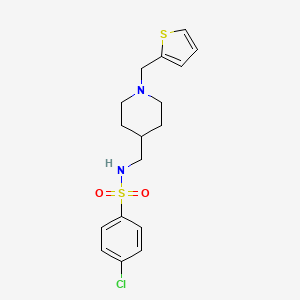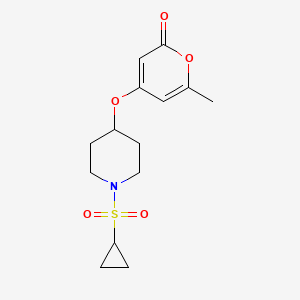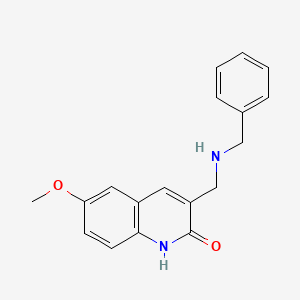
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” is a chemical compound with the IUPAC name 3-(2-amino-1,1-dimethylethyl)tetrahydro-3-furanol . It has a CAS Number of 1503390-91-7 and a molecular weight of 159.23 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” is 1S/C8H17NO2/c1-7(2,5-9)8(10)3-4-11-6-8/h10H,3-6,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” include its molecular weight (159.23 ), its physical form (powder ), and its storage temperature (4°C ).Aplicaciones Científicas De Investigación
Engineered Biofuel Production
Biofuel Development : A study by Bastian et al. (2011) explored the modification of amino acid pathways in Escherichia coli to facilitate anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate. By engineering ketol-acid reductoisomerase and alcohol dehydrogenase enzymes to use nicotinamide dinucleotide (NADH) instead of nicotinamide dinucleotide phosphate (NADPH), the study achieved 100% theoretical yield of isobutanol under anaerobic conditions. This work represents a significant advance in the development of economically competitive biofuel production processes (Bastian et al., 2011).
Synthetic Chemistry Advances
N-Substituted 1,3-Oxazinan-2-ones Synthesis : Trifunović et al. (2010) developed an efficient, simple synthesis method for N-substituted 1,3-oxazinan-2-ones through a one-pot reaction. This method involves the use of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, demonstrating a novel approach to synthesize these compounds, which could have implications in medicinal chemistry and drug design (Trifunović et al., 2010).
Biochemistry and Medicinal Chemistry
Antioxidative Defense Mechanisms : Research by Zamora, Alaiz, and Hidalgo (1997) investigated the antioxidative activity of oxidized lipid/amino acid reaction products (OLAARPs), demonstrating their significant protective effects against lipid peroxidation and protein damage. This suggests that OLAARPs could play a critical role in antioxidative defense mechanisms, potentially mitigating oxidative stress-related diseases (Zamora, Alaiz, & Hidalgo, 1997).
Advanced Material Synthesis
Photopolymerization : Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization. This compound enables the generation of alkyl and nitroxide radicals under UV irradiation, facilitating the synthesis of polymers with potential applications in material science (Guillaneuf et al., 2010).
Safety and Hazards
The safety information for “3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,6-10)9(11)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINSWHPDTBKQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCCOC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)

![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2923027.png)
![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)
![3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B2923030.png)



![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)